Avermectin B1b

Vue d'ensemble

Description

L'Avermectine B1b est un composé naturel produit par le micro-organisme du sol Streptomyces avermitilis. Il fait partie de la famille des avermectines, qui comprend des dérivés de macrolides à 16 chaînons possédant de puissantes propriétés anthelminthiques et insecticides.

Mécanisme D'action

Target of Action

Avermectin B1b primarily targets the glutamate-gated chloride channels found in invertebrate nerve and muscle cells . These channels play a crucial role in the transmission of electrical impulses in these cells.

Mode of Action

This compound interacts with its targets by enhancing the effects of glutamate at the glutamate-gated chloride channel . This interaction blocks the transmission of electrical activity in invertebrate nerve and muscle cells . The compound has minor effects on gamma-aminobutyric acid receptors .

Biochemical Pathways

The avermectin biosynthesis pathway can be divided into four stages :

These stages result in the production of this compound, which then interacts with its targets to exert its effects.

Pharmacokinetics

It’s known that the compound generally works by preventing the transmission of electrical impulse in the muscle and nerves of invertebrates .

Result of Action

The result of this compound’s action is the hyperpolarization of invertebrate nerve and muscle cells . This leads to paralysis and death of the invertebrate, making this compound an effective anthelmintic and insecticidal agent .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound has been found to be soluble in organic solvents such as ethanol, chloroform, diethyl ether, and ethyl acetate . It also has a high adsorption coefficient, which makes it less likely to accumulate in the water column . .

Analyse Biochimique

Biochemical Properties

Avermectin B1b interacts with various biomolecules to exert its effects. It is known to enhance the effects of glutamate at the glutamate-gated chloride channel that is specific to protostome invertebrates . This interaction leads to the hyperpolarization and paralysis of the cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to exhibit anti-proliferative activity in HCT-116 colon cancer cell line . This compound was found to promote tubulin polymerization, induce apoptosis in HCT-116 cells, and substantially diminish their ability to migrate .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on gene expression. This compound enhances the effects of glutamate at the glutamate-gated chloride channel, leading to the hyperpolarization and paralysis of the cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a study showed that the production of this compound increased about 37.89 folds at optimum levels of certain variables .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a 16-membered pentacyclic lactone compound derived from polyketide and linked to a disaccharide of the methylated deoxysugar L-oleandrose .

Transport and Distribution

It is known that avermectins are highly lipid-soluble, which may influence their distribution within cells and tissues .

Subcellular Localization

A study showed that avermectin was detected in the cytoplasm of the individual mycelia .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : L'Avermectine B1b est principalement obtenue par fermentation de Streptomyces avermitilis. Le processus de production implique la culture du micro-organisme dans un milieu riche en nutriments sous des conditions contrôlées. Le bouillon de fermentation est ensuite soumis à des processus d'extraction et de purification pour isoler l'Avermectine B1b. Le milieu de fermentation typique contient de l'amidon de maïs soluble, de l'extrait de levure, du chlorure de potassium, du carbonate de calcium et du sulfate de magnésium. Les conditions optimales de fermentation incluent un pH initial du milieu de 7, une taille d'inoculum de 10 % et une température d'incubation de 31 °C pendant une période de 10 jours .

Méthodes de production industrielle : La production industrielle d'Avermectine B1b suit des processus de fermentation similaires mais à plus grande échelle. Le bouillon de fermentation est concentré et le mycélium est séché. Les composés actifs sont ensuite extraits à l'aide de solvants tels que l'acétonitrile et le dichlorométhane. L'extrait est ensuite purifié par des techniques de cristallisation et de chromatographie pour obtenir de l'Avermectine B1b de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : L'Avermectine B1b subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer son activité biologique ou pour produire des dérivés présentant des propriétés améliorées.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder l'Avermectine B1b.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour réduire des groupes fonctionnels spécifiques du composé.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes ou les agents alkylants pour introduire de nouveaux groupes fonctionnels dans la molécule.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'Avermectine B1b, tels que l'ivermectine, largement utilisée comme antiparasitaire .

4. Applications de la recherche scientifique

L'Avermectine B1b a un large éventail d'applications de recherche scientifique dans divers domaines :

Chimie : Elle est utilisée comme composé modèle pour étudier les macrolides et leurs propriétés chimiques.

Biologie : L'Avermectine B1b est utilisée dans la recherche sur les vers parasites et les insectes ravageurs en raison de ses puissantes propriétés anthelminthiques et insecticides.

Médecine : Le composé est utilisé dans le développement de médicaments antiparasitaires pour traiter des maladies telles que l'onchocercose et la filariose lymphatique.

Industrie : L'Avermectine B1b est utilisée en agriculture comme pesticide pour protéger les cultures des ravageurs et en médecine vétérinaire pour traiter les infections parasitaires chez les animaux

5. Mécanisme d'action

L'Avermectine B1b exerce ses effets en bloquant la transmission de l'activité électrique dans les cellules nerveuses et musculaires des invertébrés. Elle amplifie les effets du glutamate au niveau du canal chlorure dépendant du glutamate, qui est spécifique aux invertébrés protostomiens. Cette action entraîne un afflux d'ions chlorure, provoquant une hyperpolarisation et une paralysie des cellules nerveuses et musculaires. De plus, l'Avermectine B1b a des effets mineurs sur les récepteurs de l'acide gamma-aminobutyrique .

Applications De Recherche Scientifique

Avermectin B1b has a wide range of scientific research applications across various fields:

Chemistry: It is used as a model compound for studying macrocyclic lactones and their chemical properties.

Biology: this compound is employed in research on parasitic worms and insect pests due to its potent anthelmintic and insecticidal properties.

Medicine: The compound is used in the development of antiparasitic drugs for treating diseases such as river blindness and lymphatic filariasis.

Industry: this compound is utilized in agriculture as a pesticide to protect crops from insect pests and in veterinary medicine to treat parasitic infections in animals

Comparaison Avec Des Composés Similaires

L'Avermectine B1b fait partie de la famille des avermectines, qui comprend plusieurs composés similaires :

Avermectine B1a : Le composant principal de l'abamectine, avec des propriétés anthelminthiques et insecticides similaires.

Ivermectine : Un dérivé semi-synthétique de l'Avermectine B1, largement utilisé en médecine humaine et vétérinaire.

Sélamectine : Un autre dérivé utilisé principalement en médecine vétérinaire pour traiter les infections parasitaires.

Doramectine : Un dérivé présentant une efficacité antiparasitaire et des propriétés pharmacocinétiques améliorées.

Eprinomectine : Utilisée en médecine vétérinaire pour traiter les infections parasitaires chez le bétail

L'Avermectine B1b est unique en raison de son rapport spécifique dans le mélange d'abamectine et de son activité biologique distincte. Sa combinaison avec l'Avermectine B1a dans l'abamectine offre un large spectre d'activité contre divers parasites et ravageurs.

Activité Biologique

Avermectin B1b, a derivative of avermectin produced by the bacterium Streptomyces avermitilis, is a potent antiparasitic agent widely used in veterinary and agricultural applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and effectiveness against various pests and pathogens.

This compound exerts its biological effects primarily through the modulation of neurotransmission in target organisms. It binds to glutamate-gated chloride channels (GluCl) and gamma-aminobutyric acid (GABA) receptors, leading to increased permeability of the cell membrane to chloride ions. This hyperpolarization results in paralysis and death of susceptible parasites and insects.

Key Mechanisms:

- GluCl Receptor Binding: this compound enhances the opening of GluCl channels, causing an influx of chloride ions into neurons.

- GABA Receptor Interaction: The compound mimics GABA activity, further contributing to neuronal inhibition and paralysis in target organisms.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a rapid absorption and distribution in biological systems, with a half-life that varies based on the route of administration. Studies have shown that it is metabolized primarily in the liver and excreted via feces.

Pharmacokinetic Parameters:

- Absorption: Rapidly absorbed following oral administration.

- Distribution: Widely distributed in tissues, particularly in fat.

- Metabolism: Primarily hepatic; metabolites are less active than the parent compound.

- Excretion: Mainly excreted in feces, with minimal renal clearance.

Biological Activity Against Pests

This compound has demonstrated significant efficacy against a variety of pests, making it a valuable tool in agriculture for pest control. Its effectiveness varies among different species, as shown in several case studies.

Efficacy Data

| Pest Species | Effective Concentration (ppm) | Observed Effects |

|---|---|---|

| Boll Weevil (Anthonomus grandis) | 0.5 | 100% mortality |

| Leaf Miners (Liriomyza spp.) | 1.0 | Significant reduction in population |

| Nematodes (Meloidogyne spp.) | 0.25 | Inhibition of egg hatching |

Case Studies

- Boll Weevil Control : A study assessed the efficacy of this compound against the boll weevil. Results indicated complete mortality at concentrations as low as 0.5 ppm after 48 hours, showcasing its potency as an insecticide .

- Leaf Miner Management : In another investigation, this compound was applied to control leaf miners. The results demonstrated a significant reduction in leaf miner populations when treated with 1 ppm, highlighting its effectiveness in agricultural pest management .

- Nematode Suppression : Research focused on nematode control showed that this compound at 0.25 ppm effectively inhibited egg hatching rates by over 90%, indicating its potential use in managing soil-borne pests .

Safety and Toxicity

While this compound is effective against target pests, it poses risks to non-target organisms, including beneficial insects and aquatic life. Therefore, careful application is essential to minimize environmental impact.

Toxicity Profile:

- Mammalian Toxicity : Generally low toxicity to mammals; however, caution is advised due to potential neurotoxic effects at high doses.

- Environmental Impact : Highly toxic to aquatic organisms; requires management strategies to mitigate runoff into water bodies.

Propriétés

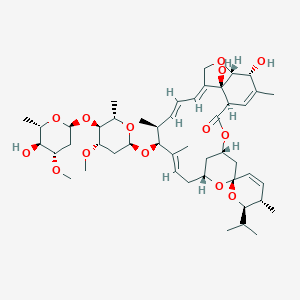

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H70O14/c1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h11-14,16-18,24-25,27,29-30,32-44,48-49,51H,15,19-23H2,1-10H3/b12-11+,26-14+,31-13+/t25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUKERYTFURFGA-PVVXTEPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H70O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058239 | |

| Record name | Avermectin B1b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

859.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65195-56-4 | |

| Record name | Avermectin B1b | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65195-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abamectin component b1b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avermectin B1b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Avermectin A1a, 5-O-demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABAMECTIN B1B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8DT67027W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.